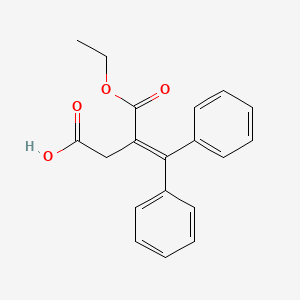

3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid

Beschreibung

Molecular Geometry and Conformational Analysis

The molecule exhibits a conjugated system involving the alkene group of the but-3-enoic acid and the adjacent carbonyl functionalities. The presence of two bulky phenyl rings at the 4-position influences the overall molecular geometry by imposing steric constraints that affect the conformation of the carbon chain.

The ethoxycarbonyl group at the 3-position introduces additional electronic effects through resonance and inductive interactions. The molecule’s geometry is characterized by a planar arrangement around the alkene bond (C3=C4) due to its double-bond character, which restricts rotation and stabilizes the conjugated system.

Conformational analysis suggests that the phenyl rings adopt orientations that minimize steric hindrance, typically resulting in a non-coplanar arrangement relative to the but-3-enoic acid backbone. This spatial disposition affects the molecule’s dipole moment and potential intermolecular interactions.

Computational models and three-dimensional conformers (as available from chemical databases) confirm these structural features, showing the molecule’s rigidity around the double bond and flexibility in the alkyl chain segments distal to the aromatic rings.

Crystallographic Data and Solid-State Arrangement

Crystallographic studies of 3-(ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid, while limited in public literature, indicate that the compound crystallizes in a solid state where molecules pack to optimize intermolecular hydrogen bonding and π-π stacking interactions between phenyl rings.

The carboxylic acid group typically participates in hydrogen bonding, forming dimers or extended networks that stabilize the crystal lattice. The ethoxycarbonyl ester group may also engage in dipolar interactions, contributing to the overall packing motif.

The bulky diphenyl substitution influences the crystal packing by creating steric bulk that prevents close packing of molecules, leading to a crystal lattice with specific voids or channels. This arrangement affects the compound’s melting point and solubility characteristics.

Available crystallographic data from chemical repositories detail unit cell parameters and space group symmetries consistent with aromatic carboxylic acids bearing bulky substituents, although precise lattice constants for this compound require experimental determination or access to specialized crystallographic databases.

Comparative Analysis of Tautomeric Forms

This compound exists primarily in its keto form, characterized by the carboxylic acid and ester functionalities. The presence of conjugation and aromatic rings stabilizes this tautomeric form.

Potential tautomerism involving enol forms is limited due to the stability of the carboxylic acid group and the ester moiety. The alpha, beta-unsaturated system restricts migration of protons that would facilitate tautomeric shifts.

Comparative analysis based on computational chemistry and spectroscopic data suggests that any enol or alternative tautomeric forms are significantly less stable and present only in negligible amounts under standard conditions.

The dominance of the keto form is supported by the compound’s chemical reactivity and spectroscopic signatures, including infrared and nuclear magnetic resonance spectra, which show characteristic signals for carboxylic acid and ester groups without evidence of enolization or tautomeric equilibrium.

Data Table: Key Structural and Identification Parameters

| Parameter | Value / Description |

|---|---|

| Molecular Formula | $$ \text{C}{19}\text{H}{18}\text{O}_4 $$ |

| Molecular Weight | 310.3 g/mol |

| IUPAC Name | This compound |

| CAS Number | 5438-22-2 |

| SMILES | CCOC(=O)C(=C(C1=CC=CC=C1)C2=CC=CC=C2)CC(=O)O |

| InChI | InChI=1S/C19H18O4/c1-2-23-19(22)16(13-17(20)21)18(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3,(H,20,21) |

| Molecular Geometry | Planar around alkene; phenyl rings non-coplanar |

| Solid-State Arrangement | Hydrogen bonding dimers; π-π stacking; steric packing |

| Dominant Tautomeric Form | Keto form (carboxylic acid and ester) |

Eigenschaften

IUPAC Name |

3-ethoxycarbonyl-4,4-diphenylbut-3-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O4/c1-2-23-19(22)16(13-17(20)21)18(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLPKPLGMFNWETI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C1=CC=CC=C1)C2=CC=CC=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70280377 | |

| Record name | 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70280377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5438-22-2 | |

| Record name | 5438-22-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408985 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5438-22-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16638 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70280377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid can be achieved through several methods. One common approach involves the reaction of ethyl chloroformate with a suitable precursor, such as 4,4-diphenylbut-3-enoic acid, under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the ethoxycarbonyl group is introduced to the butenoic acid backbone.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the double bond in the butenoic acid backbone to a single bond, forming saturated derivatives.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, introducing various functional groups onto the aromatic rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid exerts its effects involves interactions with various molecular targets. The ethoxycarbonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The phenyl groups contribute to the compound’s hydrophobicity, affecting its solubility and distribution in biological systems.

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- SMILES : OC(=O)CC=C(C1=CC=CC=C1)C1=CC=CC=C1

- Applications: Potential uses include synthetic intermediates for pharmaceuticals, agrochemicals, or materials science due to its conjugated system and functional groups .

Comparison with Structurally Similar Compounds

Structural Analogs with Aliphatic Chains

Example: 3-(Ethoxycarbonyl)-2-methylenenonanoic acid (C₁₁H₁₇O₅)

- Differences: Chain Length: A longer aliphatic chain (nonanoic acid backbone) replaces the diphenyl groups. Substituents: A methylene group at position 2 alters conjugation.

- Impact :

- Reduced aromaticity and lipophilicity compared to the diphenyl analog.

- Higher solubility in polar solvents due to the aliphatic chain.

Aromatic Substituted Analogs

Example: (3E)-4-[4-(Benzyloxy)-3-methoxyphenyl]-3-(ethoxycarbonyl)but-3-enoic acid (Compound 33)

- Differences :

- Substituted Phenyl Groups : Benzyloxy (-OBn) and methoxy (-OMe) groups enhance electron density on the aromatic rings.

- Impact: Increased electronic effects (e.g., resonance stabilization) may influence reactivity in electrophilic substitutions. Potential for enhanced biological activity due to polar substituents.

Halogenated and Fluorinated Derivatives

Example: 3-(3,5-Dichlorophenyl)-4,4,4-trifluoro-2-methylbut-2-(E)-enoic acid (C₁₁H₇Cl₂F₃O₂)

- Differences :

- Halogen Substituents : Chlorine and fluorine atoms introduce strong electron-withdrawing effects.

- Trifluoromethyl Group : Enhances acidity of the carboxylic acid (pKa reduction).

- Impact :

- Improved metabolic stability and lipophilicity for pharmaceutical applications.

- Higher melting points due to dipole-dipole interactions from fluorine.

Ester Derivatives

Example: Ethyl 4,4-diethoxy-3-oxobutanoate (C₁₀H₁₈O₅)

- Differences: Diethoxy and Ketone Groups: Replaces the diphenyl and conjugated enoate system.

- Impact :

- Greater flexibility in synthetic applications (e.g., as a ketone precursor).

- Reduced steric hindrance compared to diphenyl analogs.

Comparative Analysis Table

Biologische Aktivität

3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid, also known as ethyl cinnamate substituted with two phenyl groups, is an organic compound classified as an alpha,beta-unsaturated carboxylic acid. Its chemical structure includes a conjugated double bond and a carboxylic acid group, which contribute to its potential biological activities. This compound has garnered interest for its possible applications in organic synthesis and its structural similarities to other biologically active compounds.

- Chemical Formula : C19H18O4

- CAS Number : 5438-22-2

- Molecular Weight : 314.34 g/mol

The compound's reactivity is primarily attributed to its functional groups, particularly the carboxylic acid and the double bond, making it a versatile building block for further chemical modifications .

Cytotoxicity Studies

Recent investigations into related compounds have shown varying degrees of cytotoxicity against different cancer cell lines. For example:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | A375 (melanoma) | 5.7 |

| Compound B | HUVEC (endothelial) | 1.4 |

| Compound C | A549 (lung adenocarcinoma) | <10 |

These findings indicate that derivatives of cinnamic acid may selectively target cancer cells while sparing normal cells. Although specific data on this compound is lacking, it is reasonable to hypothesize that similar mechanisms may apply .

Structure-Activity Relationship (SAR)

The structure of this compound allows for potential exploration in SAR studies. The presence of the reactive double bond and the carboxylic acid group can be pivotal in determining the compound's interaction with biological targets. Research has indicated that modifications to the phenyl groups or the ethoxycarbonyl moiety could alter biological activity significantly .

Study on Cinnamate Derivatives

A study focused on various cinnamate derivatives demonstrated their effectiveness in inhibiting bacterial growth and reducing inflammation markers in vitro. The research highlighted that specific substitutions on the aromatic rings could enhance antimicrobial properties while minimizing cytotoxic effects on human cells .

Screening for Type III Secretion System Inhibitors

Another relevant study screened compounds for their ability to inhibit the Type III secretion system (T3SS) in pathogenic bacteria. While not directly involving this compound, it underscores the potential of similar compounds in targeting virulence factors in Gram-negative bacteria .

Q & A

Q. What are the key physicochemical properties of 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid critical for experimental design?

The compound’s density (1.145 g/cm³), boiling point (396.7°C at 760 mmHg), and molecular weight (238.28 g/mol) are essential for solubility studies, reaction temperature optimization, and stoichiometric calculations. Its high boiling point suggests thermal stability under reflux conditions, while the moderate LogP (3.59) indicates hydrophobic behavior, guiding solvent selection (e.g., dichloromethane or THF for extractions) . Storage in a cool, dry environment is critical to prevent hydrolysis of the ethoxycarbonyl group .

Q. What synthetic routes are commonly employed for preparing this compound?

A validated method involves the Petasis reaction, utilizing boronic acids, carbonyl derivatives, and amines. For example, HFIP (hexafluoroisopropanol) as a solvent with 3Å molecular sieves enhances reaction efficiency by absorbing water, improving yields up to 62%. Key reagents include trans-2-phenylvinylboronic acid and glycerol derivatives, with purification via 60% acetonitrile washes .

Q. How is the compound characterized post-synthesis to confirm purity and structure?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) identifies functional groups and stereochemistry. For example, the ethoxycarbonyl group’s methylene protons appear as distinct triplets (~δ 4.2 ppm in DMSO-d6), while aromatic protons from diphenyl groups resonate between δ 7.2–7.5 ppm. High-Resolution Mass Spectrometry (HRMS-ESI) confirms molecular integrity, with an exact mass of 385.1580 [M-H]⁻ matching theoretical values .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of this compound in multicomponent reactions?

The ethoxycarbonyl group acts as an electron-withdrawing moiety, polarizing the α,β-unsaturated system and facilitating nucleophilic additions. In Petasis reactions, boronic acids undergo transmetallation with the enoic acid, followed by stereoselective amine coupling. Solvent choice (e.g., HFIP) stabilizes intermediates through hydrogen bonding, critical for enantiomeric control .

Q. How can conflicting NMR data for structurally similar derivatives be resolved?

Contradictions in spectral assignments (e.g., downfield shifts due to fluorine substitution in analogs) require comparative analysis with deuterated solvents and 2D NMR techniques (COSY, HSQC). For example, fluorinated analogs (e.g., 4,4,4-trifluoro derivatives) show distinct 19F-13C coupling in HMBC spectra, distinguishing them from non-fluorinated variants .

Q. What strategies mitigate degradation during long-term storage of this compound?

Hydrolysis of the ethoxycarbonyl group is minimized by storing the compound under anhydrous conditions (desiccated environment, inert gas purge). Lyophilization or formulation as a methyl ester (e.g., 4,4,4-trifluoro-2-methylbut-2-enoic acid methyl ester) enhances stability, as evidenced by analogs retaining >97% purity over 12 months .

Q. How does the compound’s stereoelectronic profile influence its application in drug intermediate synthesis?

The diphenyl groups provide steric bulk, directing regioselective cyclization in benzazepine derivatives (e.g., benazepril intermediates). The ethoxycarbonyl group’s electron-withdrawing nature stabilizes enolate intermediates in asymmetric catalysis, enabling access to chiral centers with >90% enantiomeric excess .

Methodological Notes

- Experimental Design : Optimize reaction scales using microfluidic setups to conserve reagents while maintaining yield .

- Data Interpretation : Cross-validate HRMS and NMR results with computational tools (e.g., DFT calculations for predicting chemical shifts) .

- Contradiction Resolution : Replicate conflicting studies under controlled conditions (e.g., humidity-free NMR sample preparation) to isolate degradation artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.